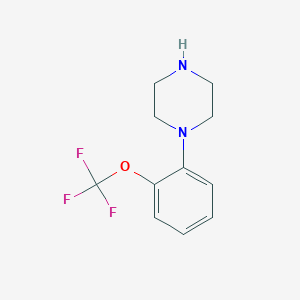

1-(2-Trifluoromethoxyphenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(trifluoromethoxy)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-9(10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONHMRZXKRBXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444438 | |

| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186386-95-8 | |

| Record name | 1-(2-trifluoromethoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Serotonin Receptor Binding Affinity of TFMPP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of 3-Trifluoromethylphenylpiperazine (TFMPP) at various serotonin (5-HT) receptor subtypes. The information presented herein is intended to serve as a core resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction to TFMPP

3-Trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist belonging to the phenylpiperazine class of compounds. It is widely utilized as a research tool to investigate the function of the serotonergic system. Understanding its binding profile and the subsequent intracellular signaling cascades it elicits is crucial for interpreting experimental results and for the rational design of more selective serotonergic agents.

Quantitative Binding Affinity of TFMPP at Serotonin Receptors

The binding affinity of TFMPP for a range of serotonin receptor subtypes has been characterized through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower Ki values indicating higher affinity. The available data for TFMPP are summarized in the table below.

| Receptor Subtype | Ki (nM) Range | Functional Activity |

| 5-HT1A | 288 - 1950 | Full Agonist |

| 5-HT1B | 30 - 132 | Full Agonist |

| 5-HT1D | 282 | Full Agonist |

| 5-HT2A | 160 - 269 | Weak Partial Agonist or Antagonist |

| 5-HT2C | 62 | Full Agonist |

| 5-HT3 | 2373 (IC50) | Insignificant Affinity |

Note: Data compiled from various sources. The range in Ki values reflects inter-study variability.

Experimental Protocols

The determination of the binding affinity of TFMPP at serotonin receptors is primarily achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (TFMPP) to compete with a radiolabeled ligand for binding to a specific receptor subtype.

Materials:

-

Receptor Source: Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293, CHO cells) or homogenized brain tissue from animal models (e.g., rat frontal cortex).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being investigated (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).

-

Unlabeled Ligand: TFMPP at a range of concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂) and other additives to minimize non-specific binding.

-

Filtration System: A Brandel or Millipore cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: The receptor source is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound (TFMPP).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using a non-linear regression program to determine the IC50 value of TFMPP (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of TFMPP at Serotonin Receptors

TFMPP's interaction with serotonin receptors initiates intracellular signaling cascades that are dependent on the G-protein to which the receptor subtype is coupled.

5-HT1 Receptor Subfamily (5-HT1A, 5-HT1B, 5-HT1D)

The 5-HT1 receptor subtypes are predominantly coupled to inhibitory G-proteins of the Gi/o family. As a full agonist at these receptors, TFMPP binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes.

Pharmacological Profile of 1-(2-Trifluoromethoxyphenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Trifluoromethoxyphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. It is primarily recognized for its effects on the serotonergic system, acting as a non-selective serotonin receptor agonist and a serotonin-releasing agent.[1] This technical guide provides a comprehensive overview of the pharmacological profile of TFMPP, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Data Presentation

The following tables summarize the quantitative pharmacological data for TFMPP, including its binding affinities and functional potencies at various molecular targets.

Table 1: Receptor and Transporter Binding Affinities of TFMPP

| Target | Species | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| 5-HT₁ₐ Receptor | Rat | [³H]8-OH-DPAT | Brain | 288 - 1950 | [2] | |

| 5-HT₁B Receptor | Rat | [³H]Serotonin | Brain | 30 - 132 | [2] | |

| 5-HT₁D Receptor | Not Specified | Not Specified | Not Specified | 282 | [2] | |

| 5-HT₂ₐ Receptor | Rat | [³H]Ketanserin | Cortex | 160 - 269 | [2] | |

| 5-HT₂C Receptor | Not Specified | Not Specified | Not Specified | 62 | [2] | |

| 5-HT₃ Receptor | Not Specified | Not Specified | Not Specified | 2373 | [2] | |

| Serotonin Transporter (SERT) | Not Specified | Not Specified | Not Specified | 121 (EC₅₀) | [2] |

Note: Kᵢ is the inhibition constant, representing the affinity of a ligand for a receptor. IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of TFMPP.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of TFMPP for various serotonin (5-HT) receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cortex, striatum) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled competitor drug (TFMPP) are added to displace the radioligand from the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of TFMPP that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin by the serotonin transporter.

Objective: To determine the potency of TFMPP in inhibiting serotonin uptake via SERT.

Protocol using Synaptosomes:

-

Synaptosome Preparation:

-

Synaptosomes (nerve terminals) are prepared from fresh brain tissue (e.g., rat striatum or cortex) by homogenization and differential centrifugation.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with varying concentrations of TFMPP.

-

[³H]Serotonin is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

-

Non-specific uptake is determined in the presence of a known potent SERT inhibitor (e.g., fluoxetine) or at 4°C.

-

-

Termination and Measurement:

-

The uptake is terminated by rapid filtration or by adding ice-cold buffer.

-

The amount of [³H]Serotonin taken up by the synaptosomes is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of TFMPP that inhibits 50% of the specific [³H]Serotonin uptake (IC₅₀) is calculated.

-

Workflow for SERT Uptake Assay

Caption: Workflow for a serotonin transporter uptake assay.

Head-Twitch Response (HTR) in Rodents

The head-twitch response is a behavioral assay in rodents that is predictive of hallucinogenic potential in humans, primarily mediated by 5-HT₂ₐ receptor activation.

Objective: To assess the in vivo 5-HT₂ₐ receptor agonist activity of TFMPP.

Protocol:

-

Animals: Male mice (e.g., C57BL/6J strain) are commonly used.

-

Acclimation: Animals are habituated to the testing environment (e.g., individual observation chambers) for a period before drug administration.

-

Drug Administration: TFMPP is administered, typically via intraperitoneal (i.p.) injection, at various doses.

-

Observation: Following a set latency period, the number of head twitches (rapid, side-to-side head movements) is counted by a trained observer or an automated system for a defined period (e.g., 30 minutes).

-

Data Analysis: The dose-response relationship for the induction of head twitches is analyzed.

Logical Flow of Head-Twitch Response Experiment

Caption: Logical flow of a head-twitch response experiment.

Drug Discrimination Studies in Rats

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug by training animals to differentiate between the presence and absence of the drug's effects.

Objective: To determine if the subjective effects of TFMPP are similar to other known psychoactive compounds.

Protocol:

-

Apparatus: A standard two-lever operant conditioning chamber.

-

Training:

-

Rats are trained to press one lever after the administration of a "training drug" (e.g., a known hallucinogen or stimulant) and a different lever after the administration of a vehicle (e.g., saline).

-

Correct lever presses are rewarded with food or another reinforcer.

-

-

Testing:

-

Once the rats have learned to reliably discriminate between the training drug and vehicle, they are administered various doses of the test drug (TFMPP).

-

The percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis:

-

If the rats predominantly press the drug-appropriate lever after TFMPP administration, it is said to "substitute" for the training drug, indicating similar subjective effects. Partial substitution can also be observed.

-

Workflow for Drug Discrimination Study

Caption: Workflow of a drug discrimination study.

Signaling Pathways

TFMPP exerts its effects by interacting with various serotonin receptors, which in turn activate distinct intracellular signaling cascades.

5-HT₁ₐ Receptor Signaling

5-HT₁ₐ receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ/Gₒ). Agonism at these receptors, as produced by TFMPP, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: 5-HT₁ₐ receptor signaling pathway.

5-HT₂ₐ Receptor Signaling

5-HT₂ₐ receptors are GPCRs that couple to Gₑ-proteins. Activation of these receptors by agonists like TFMPP stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

Caption: 5-HT₂ₐ receptor signaling pathway.

Serotonin Transporter (SERT) Mechanism

TFMPP also interacts with the serotonin transporter, leading to the release of serotonin. The primary function of SERT is the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. TFMPP can act as a substrate for SERT, leading to reverse transport (efflux) of serotonin.

Caption: TFMPP-mediated serotonin efflux via SERT.

Conclusion

This compound exhibits a complex pharmacological profile, primarily characterized by its interactions with the serotonergic system. It demonstrates affinity for multiple 5-HT receptor subtypes, acting as an agonist at 5-HT₁ and 5-HT₂C receptors, and a weak partial agonist or antagonist at 5-HT₂ₐ receptors.[2][3] Furthermore, it inhibits the reuptake of serotonin and can induce its release.[2] These molecular actions translate into a range of behavioral effects, including those indicative of hallucinogenic potential. The data and methodologies presented in this guide provide a foundational understanding of TFMPP's pharmacology, which is essential for researchers and professionals in the field of drug development and neuroscience. Further investigation into the nuanced signaling pathways and in vivo effects will continue to elucidate the complete pharmacological picture of this compound.

References

1-(2-Trifluoromethoxyphenyl)piperazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential pharmacological activities of 1-(2-Trifluoromethoxyphenyl)piperazine. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from analogous phenylpiperazine derivatives to infer its characteristics and potential applications in neuroscience research and drug development. This document also outlines detailed experimental protocols for its synthesis and for key biological assays to facilitate further investigation.

Chemical Structure and Properties

This compound is a derivative of piperazine characterized by the substitution of a 2-trifluoromethoxyphenyl group at one of the nitrogen atoms of the piperazine ring.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186386-95-8 | [1] |

| Molecular Formula | C₁₁H₁₃F₃N₂O | [1] |

| Molecular Weight | 246.23 g/mol | [1] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | 293.683 °C at 760 mmHg (Predicted) | [1] |

| Solubility | No data available | |

| pKa | No data available |

Note: The boiling point is a predicted value and has not been experimentally verified in the available literature. Further experimental analysis is required to determine the precise physicochemical properties.

Synthesis

Logical Workflow for Synthesis:

A logical workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of N-Aryl Piperazines

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Trifluoromethoxyaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol monomethyl ether (or another suitable high-boiling point solvent)

-

Methanol

-

Diethyl ether

-

Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Heating mantle with stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 2-trifluoromethoxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq).

-

Add a high-boiling point solvent such as diethylene glycol monomethyl ether.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 130-150 °C.

-

Stir the mixture at this temperature for 6-12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the cooled mixture in a minimal amount of methanol and then add diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a sodium carbonate solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product further by column chromatography on silica gel.

Pharmacological Profile (Inferred)

Direct pharmacological data for this compound is not available. However, based on the pharmacology of structurally similar phenylpiperazine derivatives, it is likely to exhibit activity at various neurotransmitter receptors, particularly serotonin, dopamine, and GABA receptors. Phenylpiperazines are known to have a range of effects on the central nervous system.[2]

Potential Signaling Pathway Interactions:

Potential signaling pathway interactions of this compound.

Serotonin Receptor Activity

Many phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist.[3] It is plausible that this compound also has affinity for various 5-HT receptor subtypes, such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C, which could translate to potential anxiolytic, antidepressant, or psychedelic effects.

Dopamine Receptor Activity

Phenylpiperazine derivatives have also been shown to interact with dopamine receptors.[4] The nature of this interaction (agonist, antagonist, or partial agonist) and the selectivity for different dopamine receptor subtypes (e.g., D₁, D₂, D₃) would determine its potential effects on dopaminergic pathways, which are crucial in psychosis, motor control, and reward.

GABA Receptor Activity

Some piperazine derivatives have been found to modulate the function of GABAₐ receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction can lead to anxiolytic, sedative, and anticonvulsant effects.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.

Radioligand Receptor Binding Assays

These assays are fundamental for determining the affinity of the compound for various receptors.

Workflow for Radioligand Binding Assay:

A general workflow for a radioligand receptor binding assay.

General Protocol for Serotonin (e.g., 5-HT₂ₐ) Receptor Binding Assay:

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human 5-HT₂ₐ receptor or from a relevant brain region (e.g., rat frontal cortex).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) and varying concentrations of this compound.

-

Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT₂ₐ receptor antagonist (e.g., spiperone).

-

Incubation Conditions: Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Termination: Terminate the incubation by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Similar protocols can be adapted for dopamine and GABA receptors using appropriate radioligands and standards.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Example Protocol: Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT₂ₐ):

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT₂ₐ receptor).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Agonist Mode: An increase in fluorescence indicates agonist activity.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced calcium response.

-

Data Analysis: Plot dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion

This compound is a chemical entity with potential for significant pharmacological activity, given the known effects of related phenylpiperazine compounds. Its trifluoromethoxy substitution at the ortho position of the phenyl ring may confer unique properties regarding receptor affinity, selectivity, and metabolic stability. This guide provides a foundational understanding of its chemical nature and a framework for its synthesis and biological evaluation. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a research tool or a lead compound in drug discovery programs targeting the central nervous system.

References

- 1. 1-(3-(Trifluoromethoxy)phenyl)piperazine | C11H13F3N2O | CID 23116624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Effects of 1-(3-trifluoromethyl)phenyl)piperazine (TFMPP) on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vivo effects of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) on the release of key monoamine neurotransmitters. It consolidates quantitative data from preclinical studies, details common experimental methodologies, and illustrates the underlying neuropharmacological mechanisms and workflows.

Introduction

1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) is a synthetic compound of the phenylpiperazine class. While used as an intermediate in chemical synthesis, it is more widely known as a recreational drug, often sold in combination with benzylpiperazine (BZP) as an alternative to MDMA ("Ecstasy").[1][2] Its psychoactive effects are primarily driven by its potent interactions with the serotonergic system. Pharmacologically, TFMPP functions as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2][3] Understanding its specific effects on neurotransmitter dynamics in vivo is critical for neuropharmacology, toxicology, and the development of novel therapeutics targeting the monoaminergic systems.

Core Pharmacological Effects on Neurotransmitter Systems

TFMPP's primary influence is on the serotonin system, which in turn leads to secondary, indirect effects on other neurotransmitters, most notably dopamine.

TFMPP is fundamentally a serotonin releasing agent.[2][3] Its principal mechanism involves interaction with the serotonin transporter (SERT), for which it has a demonstrated affinity (EC₅₀ = 121 nM), leading to the release of serotonin.[1] Animal studies have shown that the discriminative stimulus effects of TFMPP are mediated primarily through the 5-HT₁B receptor subtype.[4][5] While its role as a serotonin releaser is well-established, specific quantitative microdialysis data detailing the percentage increase of extracellular 5-HT in vivo is less commonly reported than its downstream effects.

TFMPP has no significant direct effect on dopamine reuptake or efflux.[1] However, in vivo studies have consistently demonstrated that TFMPP facilitates the release of dopamine in a dose-dependent manner.[6] This effect is considered to be indirect and secondary to its potent activity at serotonin receptors. The leading hypothesis suggests this modulation occurs via interactions with 5-HT₂C receptors, which can influence dopaminergic neuron activity.[7][8]

Similar to its interaction with the dopamine system, TFMPP does not directly affect norepinephrine reuptake or efflux.[1] Indirect effects on norepinephrine release may occur via stimulation of 5-HT₁B or 5-HT₂C receptors, but this mechanism is less characterized, and in vivo microdialysis data quantifying these effects are not prominently available in the literature.[7]

Quantitative Data on Neurotransmitter Release

The most clearly quantified in vivo effect of TFMPP is its indirect influence on extracellular dopamine levels. The following table summarizes key findings from a microdialysis study in the anterior striatum of anesthetized rats.

| Neurotransmitter | Brain Region | Animal Model | TFMPP Administration (via reverse dialysis) | Observed Effect (% Change from Baseline) | Citation |

| Dopamine (DA) | Anterior Striatum | Rat | 10.0 nmol | +40% | [6] |

| Dopamine (DA) | Anterior Striatum | Rat | 160 nmol | +1000% (11-fold increase) | [6] |

Diagrams of Mechanisms and Workflows

Caption: Standard workflow for an in vivo microdialysis experiment.

Experimental Protocols: In Vivo Microdialysis

In vivo microdialysis is a cornerstone technique for measuring extracellular neurotransmitter levels in discrete brain regions of freely moving animals. [9]The following protocol is a synthesized representation of a typical experiment to assess the effects of TFMPP.

-

Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used. [4][6]Animals are housed individually and allowed to acclimate to the facility for at least one week prior to surgery.

-

Stereotaxic Surgery: Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture). A guide cannula is surgically implanted using a stereotaxic frame, targeting a specific brain region such as the anterior striatum or nucleus accumbens. [6][9]The cannula is secured to the skull with dental cement and jeweler's screws. Animals are allowed a post-operative recovery period of several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe with a semi-permeable membrane of a specific length and molecular weight cutoff is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is connected to a syringe pump and perfused at a low, constant flow rate (typically 1.0-2.0 µL/min) with artificial cerebrospinal fluid (aCSF), a solution with an ionic composition similar to that of the brain's extracellular fluid. [9]* Equilibration and Baseline: The system is allowed to equilibrate for 1-2 hours. Following this period, 3-4 baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter concentrations.

-

Method: TFMPP is typically administered via reverse dialysis, where it is dissolved directly into the aCSF perfusion medium at known concentrations. [6]This method allows for localized and sustained drug delivery to the target brain region. Systemic administration (e.g., intraperitoneal injection) is also possible but may introduce more systemic variables.

-

Collection: Dialysate fractions are collected continuously throughout the experiment into vials, often held at low temperatures to prevent degradation.

-

Analysis: The concentration of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate is quantified using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-EC), a highly sensitive analytical technique. [10]Results are typically expressed as a percentage change from the average baseline concentration.

References

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of MPP+ on the release of serotonin and 5-hydroxyindoleacetic acid from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of TFMPP as a Serotonin Receptor Agonist in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist that has been instrumental in neuroscience research for decades. Its complex pharmacological profile, characterized by varying affinities and functional activities at different 5-HT receptor subtypes, has made it a valuable tool for dissecting the intricate roles of the serotonergic system in normal brain function and in various neuropsychiatric disorders. This technical guide provides an in-depth overview of TFMPP's pharmacology, its application in key experimental paradigms, and the underlying signaling pathways it modulates.

Quantitative Pharmacological Data

The affinity and functional potency of TFMPP vary across different 5-HT receptor subtypes. The following tables summarize key quantitative data from in vitro studies.

Table 1: Binding Affinities (Ki) of TFMPP at Human Serotonin (5-HT) Receptors

| 5-HT Receptor Subtype | Ki (nM) | Reference(s) |

| 5-HT1A | 288 - 1,950 | |

| 5-HT1B | 30 - 132 | |

| 5-HT1D | 282 | |

| 5-HT2A | 160 - 269 | |

| 5-HT2C | 62 | |

| 5-HT3 | 2,373 (IC50) | [1] |

Table 2: Functional Potency (EC50/IC50) of TFMPP at Serotonin (5-HT) Receptors

| Receptor Subtype | Assay | Potency (nM) | Efficacy | Reference(s) |

| 5-HT1B | Drug Discrimination (in vivo, rat) | ED50 = 270 | Full Agonist | [2] |

| 5-HT2A | Phosphoinositide Hydrolysis | - | Weak Partial Agonist or Antagonist | [3] |

| 5-HT2C | Phosphoinositide Hydrolysis | - | Partial Agonist | [4] |

Key Signaling Pathways Modulated by TFMPP

TFMPP's diverse effects are mediated through the activation of distinct intracellular signaling cascades upon binding to various 5-HT receptors. The primary pathways for the most relevant subtypes are illustrated below.

5-HT1A Receptor Signaling

Activation of 5-HT1A receptors by TFMPP primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][5] This pathway is crucial in modulating neuronal excitability.

5-HT2A Receptor Signaling

TFMPP acts as a weak partial agonist or antagonist at the 5-HT2A receptor.[3] This receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

5-HT2C Receptor Signaling

Similar to the 5-HT2A receptor, the 5-HT2C receptor, at which TFMPP acts as a partial agonist, is coupled to Gq/11 proteins.[4][8] Its activation initiates the PLC-IP3-DAG signaling cascade, leading to increased intracellular calcium and PKC activation.

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for common in vitro and in vivo assays used to characterize the effects of TFMPP.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of TFMPP for various 5-HT receptor subtypes.

Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat brain cortex) or cells expressing the desired 5-HT receptor subtype are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

The pellet is washed and re-centrifuged to remove endogenous neurotransmitters and other interfering substances.[9]

-

The final membrane pellet is resuspended in assay buffer.[9]

-

-

Competition Binding:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of TFMPP.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[9]

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.[9]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.[9]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the TFMPP concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

In Vivo Assays

The head-twitch response is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects.[10][11]

Protocol:

-

Animals: Male C57BL/6J mice are commonly used.[1]

-

Habituation: Mice are habituated to the testing room and observation chambers (e.g., clear cylindrical enclosures) for a period before the experiment.[12]

-

Drug Administration: TFMPP is dissolved in a suitable vehicle (e.g., saline) and administered, typically via intraperitoneal (i.p.) injection, at various doses.[13] A vehicle control group is also included.

-

Observation: Immediately after injection, mice are placed individually into the observation chambers. The number of head twitches is counted by a trained observer, often for a period of 20-30 minutes.[1][12] Automated systems using video tracking or electromagnetic coils can also be used for more objective quantification.[10]

-

Data Analysis: The total number of head twitches for each animal is recorded. The data are then analyzed to compare the effects of different doses of TFMPP with the vehicle control, typically using statistical tests such as ANOVA followed by post-hoc tests.

This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by the drug.[14][15]

Protocol:

-

Apparatus: A standard two-lever operant conditioning chamber equipped with a food dispenser.[14]

-

Training:

-

Rats are trained to press one of two levers to receive a food reward (e.g., a sucrose pellet).

-

On days when they receive an injection of TFMPP (the training dose, e.g., 1.0 mg/kg, i.p.), pressing one specific lever (the "drug lever") is reinforced.[14]

-

On days when they receive a vehicle injection, pressing the other lever (the "vehicle lever") is reinforced.

-

Training continues until the rats reliably press the correct lever based on the injection they received.

-

-

Testing:

-

Once trained, rats are given a test injection of either a different dose of TFMPP or another drug of interest.

-

They are then placed in the operant chamber, and the number of presses on each lever is recorded during a session where presses on either lever may be reinforced, or no reinforcement is given.

-

-

Data Analysis:

-

The primary measure is the percentage of responses on the drug-appropriate lever.

-

Full substitution is typically defined as ≥80% of responses on the drug lever, indicating that the test drug produces subjective effects similar to TFMPP. Partial substitution occurs when responding on the drug lever is between 20% and 80%.

-

This test measures the spontaneous motor activity of rodents and is used to assess the stimulant or depressant effects of a compound.[16][17]

Protocol:

-

Apparatus: An open-field arena, typically a square or circular enclosure, equipped with a grid of infrared beams or an overhead video camera connected to a tracking software.[16][17]

-

Habituation: Animals are typically habituated to the testing room for at least 30-60 minutes before the test begins.[17]

-

Procedure:

-

Animals are administered TFMPP or vehicle and then immediately placed into the center of the open-field arena.

-

Locomotor activity is recorded for a specified duration, often 30 to 60 minutes.

-

-

Data Acquisition and Analysis:

-

The automated system records various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).

-

The data are analyzed to compare the effects of TFMPP on locomotor activity relative to the control group.

-

Conclusion

TFMPP remains a cornerstone tool in serotonin research. Its complex and multifaceted interactions with various 5-HT receptor subtypes provide a unique pharmacological profile that continues to be exploited to unravel the complexities of serotonergic neurotransmission. This guide has provided a comprehensive overview of its quantitative pharmacology, the signaling pathways it modulates, and detailed methodologies for its application in key neuroscience experiments. A thorough understanding of these aspects is crucial for the effective design and interpretation of studies utilizing this important research compound.

References

- 1. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic (5-HT-2 and 5-HT-1c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. msudenver.edu [msudenver.edu]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Head-twitch response - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assessing Complex Movement Behaviors in Rodent Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

Investigating the Psychoactive Effects of TFMPP in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive compound that has been investigated for its stimulant and hallucinogen-like effects. As a substance with a history of recreational use, often in combination with other piperazine derivatives, understanding its pharmacological profile is crucial for both public health and drug development. This technical guide provides a comprehensive overview of the psychoactive effects of TFMPP as observed in various animal models. It details the experimental protocols used to assess its behavioral and neurochemical impact, presents quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of TFMPP involves its action as an agonist at multiple serotonin (5-HT) receptor subtypes, which in turn modulates dopaminergic and other neurotransmitter systems, leading to a complex behavioral phenotype.

Introduction

TFMPP is a non-selective serotonin receptor agonist, exhibiting significant activity at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1] It acts as a weak partial agonist or antagonist at the 5-HT2A receptor and has a negligible affinity for the 5-HT3 receptor.[1] Beyond its direct receptor interactions, TFMPP also influences the release and reuptake of monoamine neurotransmitters such as dopamine and norepinephrine, and affects acetylcholine release.[1][2] This complex pharmacology underlies its diverse behavioral effects, which include impacts on locomotor activity, anxiety, and subjective drug experiences modeled in animals.[1][3][4] This guide will delve into the key experimental findings that have elucidated the psychoactive properties of TFMPP.

Pharmacological Profile and Signaling Pathways

TFMPP's primary mechanism of action is centered on the serotonergic system. It functions as a serotonin-releasing agent and a 5-HT receptor agonist.[5][6] Its interaction with various 5-HT receptor subtypes triggers a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.

The diagram below illustrates the proposed signaling pathway of TFMPP, highlighting its interaction with key serotonin receptors and its downstream effects on other neurotransmitter systems.

Caption: TFMPP's mechanism of action.

Behavioral Effects in Animal Models

The psychoactive properties of TFMPP have been characterized using a variety of behavioral assays in rodents and non-human primates. These studies provide insights into its stimulant, subjective, and rewarding effects.

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound.[7] Studies on TFMPP have yielded mixed results, with some reporting decreases in locomotor activity, while others have observed increases, depending on the dose and species.

-

Animals: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[7]

-

Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

-

A baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).

-

Animals are administered TFMPP or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Locomotor activity is then recorded for a subsequent period (e.g., 60-120 minutes).

-

-

Data Analysis: Total distance traveled, number of horizontal and vertical movements, and time spent in the center versus the periphery of the arena are analyzed.

The following diagram illustrates the typical workflow for a locomotor activity experiment.

Caption: Locomotor activity experimental workflow.

| Species | Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference |

| Mice | 1-5 | i.p. | Dose-dependent decreases | [3] |

| Mice | Not specified | Not specified | Decreased locomotor activity | [4][8] |

| Rats | Not specified | Not specified | Dose-dependent suppression of spontaneous ambulatory behavior | [9] |

| Rats | 0.1-1.0 | i.p. | Reduced locomotion at the highest dose | [10] |

Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a drug by training animals to recognize its interoceptive cues.[11] These studies are valuable for understanding how a novel compound is perceived relative to known drugs of abuse.

-

Apparatus: An operant conditioning chamber with two levers and a food/liquid reward dispenser.

-

Procedure:

-

Training: Animals are trained to press one lever after receiving the training drug (e.g., TFMPP) and the other lever after receiving the vehicle (e.g., saline) to obtain a reward.

-

Testing: Once the discrimination is learned, animals are administered a test drug, and the percentage of responses on the drug-appropriate lever is measured.

-

-

Data Analysis: The percentage of drug-appropriate responding (%DAR) is calculated. Full substitution is generally considered to be ≥80% DAR, while partial substitution is between 20% and 80% DAR.

The workflow for a drug discrimination study is depicted below.

Caption: Drug discrimination experimental workflow.

| Animal Model | Training Drug | Test Drug | Dose (mg/kg) | % Drug-Appropriate Responding | Reference |

| Rats | Methamphetamine | TFMPP | 1-5 | Max of 52% | [3] |

| Rats | Cocaine | TFMPP | 1-5 | Max of 19% | [3] |

| Rats | MDMA | TFMPP | 0.25-2.5 | Peak of 1% | [3] |

| Mice | S(+)-MDMA | TFMPP | 3.0 | Full substitution (ED50 ≈ 1.7 mg/kg) | [8] |

| Rhesus Monkeys | Amphetamine | TFMPP | Up to 1.0 | Essentially no AMPH-appropriate responding | [13] |

| Rats | TFMPP (1.0 mg/kg) | TFMPP | Lower doses | Dose-related decrease | [12] |

| Rats | TFMPP (1.0 mg/kg) | mCPP | Not specified | TFMPP-like responding | [14] |

| Rats | TFMPP (1.0 mg/kg) | Norfenfluramine | Not specified | TFMPP-like responding | [14] |

These results suggest that the subjective effects of TFMPP are primarily mediated by the serotonergic system, particularly 5-HT1B receptors, and are distinct from those of classic psychostimulants like cocaine and amphetamine.[12][14][15]

Conditioned Place Preference (CPP)

The conditioned place preference paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[16][17][18]

-

Animals: Mice or rats are commonly used.

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine initial preference.

-

Conditioning: Over several days, the animal is confined to one compartment after receiving the drug (e.g., TFMPP) and to another compartment after receiving the vehicle.

-

Post-conditioning (Test): The animal is again allowed to freely explore all compartments in a drug-free state, and the time spent in each is recorded.

-

-

Data Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

The experimental workflow for CPP is outlined below.

Caption: Conditioned place preference workflow.

Studies have shown that TFMPP does not produce a conditioned place preference in mice, suggesting it may lack significant rewarding effects when administered alone.[3]

Neurochemical Effects

TFMPP's behavioral effects are a direct consequence of its impact on neurochemistry. In vivo microdialysis studies have demonstrated that TFMPP increases extracellular serotonin levels in the nucleus accumbens of rats.[8] Furthermore, it has been shown to stimulate the release of serotonin from hypothalamic slices through a mechanism dependent on the serotonin transporter (SERT).[8] Studies have also indicated that TFMPP can induce oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons, suggesting potential neurotoxic effects at higher concentrations.[19]

Conclusion

The psychoactive effects of TFMPP in animal models are complex and primarily driven by its interaction with the serotonergic system. While it exhibits some stimulant-like properties, its subjective effects are distinct from those of amphetamine and cocaine. The lack of conditioned place preference suggests a low potential for abuse when used in isolation. However, its ability to modulate dopamine and other neurotransmitters, coupled with potential neurotoxic effects, warrants further investigation, particularly in the context of its common co-administration with other psychoactive substances. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to characterize novel psychoactive compounds and develop potential therapeutic interventions.

References

- 1. esmed.org [esmed.org]

- 2. Antagonism by antidepressant drugs of the inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on [3H]acetylcholine release in rat or guinea-pig hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin releasing agent - Wikipedia [en.wikipedia.org]

- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 7. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reinforcing and discriminative stimulus effects of 1-benzylpiperazine and trifluoromethylphenylpiperazine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and weight of 1-(2-Trifluoromethoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties of 1-(2-Trifluoromethylphenyl)piperazine, an organic compound belonging to the phenylpiperazine class. While its isomer, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), is a well-documented psychoactive substance, there is a significant lack of publicly available information regarding the specific pharmacological and toxicological properties of the 2-trifluoromethylphenyl isomer. This document summarizes the known data for 1-(2-Trifluoromethylphenyl)piperazine and highlights areas where further research is needed.

Chemical and Physical Data

The fundamental molecular and physical properties of 1-(2-Trifluoromethylphenyl)piperazine and its hydrochloride salt are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃F₃N₂ |

| Molecular Weight (Free Base) | 230.23 g/mol |

| Molecular Weight (HCl Salt) | 266.7 g/mol |

| Synonyms | o-TFMPP, ortho-TFMPP, 1-(o-Trifluoromethylphenyl)piperazine, 2-TFMPP |

Synthesis and Experimental Protocols

A patent for the synthesis of a related compound, 1-(2-((2-(trifluoromethyl)phenyl)thio)phenyl)piperazine, suggests a palladium-catalyzed coupling reaction, which could be another potential synthetic strategy. It is important to note that specific reaction conditions, such as solvents, temperature, and catalysts, would require optimization for the synthesis of 1-(2-Trifluoromethylphenyl)piperazine.

A potential synthetic pathway for 1-(2-Trifluoromethylphenyl)piperazine.

Mechanism of Action and Signaling Pathways

The physiological and toxicological properties of 1-(2-Trifluoromethylphenyl)piperazine are not currently known. Extensive research has been conducted on its isomer, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), which acts as a non-selective serotonin receptor agonist and a serotonin-releasing agent. However, due to the principles of structure-activity relationships, it cannot be assumed that the 2-isomer possesses the same pharmacological profile. The position of the trifluoromethyl group on the phenyl ring can significantly alter the compound's affinity and efficacy at various receptors.

Without experimental data, any depiction of a signaling pathway for 1-(2-Trifluoromethylphenyl)piperazine would be purely speculative. Further research, including receptor binding assays and functional studies, is required to elucidate its mechanism of action.

Conclusion and Future Directions

This technical guide consolidates the currently available information on 1-(2-Trifluoromethylphenyl)piperazine. While its basic chemical properties are defined, a significant knowledge gap exists regarding its synthesis, pharmacology, and toxicology. For researchers and drug development professionals, this compound represents an area ripe for investigation. Future studies should focus on:

-

Development and optimization of a reliable synthetic protocol.

-

In vitro receptor binding and functional assays to determine its pharmacological profile.

-

In vivo studies to understand its pharmacokinetic and pharmacodynamic properties.

-

Toxicological assessments to ascertain its safety profile.

Such research will be crucial in understanding the potential applications or risks associated with this particular isomer of trifluoromethylphenylpiperazine.

Unveiling the Enigma of 1-(2-Trifluoromethylphenyl)piperazine (CAS 63854-31-9): A Technical Overview of a Sparsely Charted Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Trifluoromethylphenyl)piperazine, also known as oTFMPP and identified by CAS number 63854-31-9, is a substituted piperazine compound available for scientific research. Despite its structural similarity to the more extensively studied meta-isomer, 1-(3-trifluoromethylphenyl)piperazine (mTFMPP), a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on the ortho-isomer. This technical guide summarizes the limited available information for oTFMPP and highlights the extensive data gap in its pharmacological, toxicological, and mechanistic understanding. In contrast, the wealth of research on its meta-isomer is briefly discussed to provide context and underscore potential avenues for future investigation into this class of compounds.

Introduction

Substituted piperazines are a broad class of chemical compounds with a piperazine core structure that have garnered significant interest in medicinal chemistry and neuropharmacology.[1] Many derivatives have been investigated for their effects on the central nervous system, particularly their interaction with serotonergic and dopaminergic systems. 1-(2-Trifluoromethylphenyl)piperazine (oTFMPP) is a commercially available research chemical.[2] However, its biological activity and potential applications remain largely unexplored in published scientific literature. This document aims to provide a concise overview of the currently available technical information for CAS 63854-31-9 and to clearly delineate the current knowledge gaps.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for 1-(2-Trifluoromethylphenyl)piperazine is provided in Table 1. This information is primarily derived from safety data sheets (SDS) provided by commercial suppliers.

| Property | Value | Reference |

| CAS Number | 63854-31-9 | |

| Molecular Formula | C11H13F3N2 | |

| Molecular Weight | 230.23 g/mol | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Oral LD50 | Data not available | |

| Dermal LD50 | Data not available | |

| Inhalation LC50 | Data not available |

Table 1: Physicochemical and Toxicological Data for 1-(2-Trifluoromethylphenyl)piperazine.

Synthesis

Figure 1. A generalized synthetic scheme for the preparation of 1-(2-Trifluoromethylphenyl)piperazine.

Research Applications and Biological Activity

The research applications of 1-(2-Trifluoromethylphenyl)piperazine are not well-documented. A single study was identified that investigated its potential in a non-neurological context.

Reversal of Multidrug Resistance in Escherichia coli

In a study exploring the ability of various arylpiperazines to reverse multidrug resistance in Escherichia coli, 1-(2-trifluoromethylphenyl)piperazine (oTFMPP) was tested. The study found that oTFMPP was able to enhance the susceptibility of multidrug-resistant E. coli to certain antibiotics.[3][4]

Experimental Protocol: The specific experimental details from the study are as follows:

-

Bacterial Strains: Escherichia coli strains overexpressing AcrAB and AcrEF efflux pumps.

-

Method: Determination of the minimum inhibitory concentration (MIC) of various antibiotics in the presence and absence of the arylpiperazine compounds.

-

Concentration of oTFMPP used: 100 µg/ml.[3]

The results of this study are summarized in Table 2.

| Compound | Concentration | Effect | Reference |

| 1-(2-Trifluoromethylphenyl)piperazine | 100 µg/ml | Reversal of multidrug resistance in E. coli | [3] |

Table 2: Biological Activity of 1-(2-Trifluoromethylphenyl)piperazine in a Multidrug Resistance Assay.

Signaling Pathways: An Unexplored Territory

There is no available research detailing the interaction of 1-(2-Trifluoromethylphenyl)piperazine with any specific signaling pathways in mammalian systems. Its structural similarity to other phenylpiperazines, which are known to interact with serotonin and dopamine receptors, suggests that oTFMPP might have activity at these targets.[5] However, without experimental data, any proposed mechanism of action remains purely speculative.

The Well-Studied Isomer: 1-(3-Trifluoromethylphenyl)piperazine (mTFMPP)

In stark contrast to the ortho-isomer, the meta-isomer, 1-(3-trifluoromethylphenyl)piperazine (mTFMPP), has been extensively studied. It is a known non-selective serotonin receptor agonist and releasing agent. Its pharmacological profile has been characterized in numerous in vitro and in vivo studies, and it is often used as a tool compound in neuroscience research to probe the function of the serotonin system. The distinct pharmacological profiles of positional isomers are a common theme in medicinal chemistry, and the trifluoromethylphenylpiperazines are a clear example. The structural differences between the ortho-, meta-, and para-isomers are illustrated in Figure 2.

Figure 2. Chemical structures of the ortho-, meta-, and para-isomers of trifluoromethylphenylpiperazine.

Safety and Handling

According to available safety data sheets, 1-(2-Trifluoromethylphenyl)piperazine is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[6][7]

Conclusion and Future Directions

1-(2-Trifluoromethylphenyl)piperazine (CAS 63854-31-9) represents a significant knowledge gap within the broader, well-researched class of substituted piperazines. While commercially available for research, its pharmacological and toxicological profiles are largely uncharacterized in the public domain. The single identified study on its ability to reverse multidrug resistance in bacteria provides a starting point for non-neurological applications. However, its potential effects on the central nervous system, which might be inferred from its structural class, remain to be elucidated.

Future research should focus on:

-

In vitro receptor binding and functional assays: To determine its affinity and efficacy at a panel of CNS receptors, particularly serotonin and dopamine receptor subtypes.

-

In vivo behavioral studies: To characterize its effects on locomotion, anxiety, and other behavioral paradigms in animal models.

-

Metabolism and pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion profile.

A thorough investigation of 1-(2-Trifluoromethylphenyl)piperazine is warranted to fully understand its potential as a research tool or as a scaffold for novel therapeutic agents. Until such studies are conducted and published, its use in a research setting should be approached with an awareness of its largely unknown biological properties.

References

- 1. Substituted piperazine - Wikipedia [en.wikipedia.org]

- 2. Explore Products | Smolecule [smolecule.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

The Discovery and History of Trifluoromethylphenylpiperazine (TFMPP) Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of trifluoromethylphenylpiperazine (TFMPP) compounds. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, mechanism of action, and societal impact of this class of psychoactive substances. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research in the field.

Introduction and Historical Overview

The story of trifluoromethylphenylpiperazine (TFMPP) is intertwined with the broader history of phenylpiperazine derivatives, a class of compounds initially explored for their potential therapeutic applications in the central nervous system (CNS). Arylpiperazines have long been recognized as a versatile scaffold in medicinal chemistry, leading to the development of various drugs targeting neurotransmitter systems.

The specific emergence of TFMPP is linked to the clandestine exploration of psychoactive substances. It gained notoriety in the late 1990s and early 2000s as a "designer drug," often marketed as a legal alternative to illicit substances like MDMA (ecstasy).[1] It was frequently sold in combination with benzylpiperazine (BZP), a stimulant, in so-called "party pills."[1] This combination was purported to mimic the euphoric and empathogenic effects of MDMA, though scientific studies later revealed a distinct and often less desirable subjective experience.[2]

The initial scientific interest in TFMPP was driven by its potent interaction with the serotonergic system. Researchers began to investigate its receptor binding profile and functional activity to understand its psychoactive effects and potential for abuse. This research has since elucidated its role as a non-selective serotonin receptor agonist and a serotonin releasing agent.

Legal History

The rise in the recreational use of TFMPP prompted legislative action in numerous countries. In the United States, the Drug Enforcement Administration (DEA) temporarily placed TFMPP into Schedule I of the Controlled Substances Act in September 2002, citing its potential for abuse and lack of accepted medical use.[3] However, this temporary scheduling was not made permanent and expired in March 2004, after the Department of Health and Human Services did not recommend its control.[2][4] Despite this, some states have enacted their own legislation to control TFMPP.

Internationally, many countries have implemented stricter controls. For example, TFMPP is a controlled substance in the United Kingdom and other European nations. This legal evolution reflects the ongoing challenge of regulating novel psychoactive substances.

Chemical Synthesis

The synthesis of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction between 1-bromo-3-(trifluoromethyl)benzene and piperazine. Clandestine synthesis methods often employ similar principles, utilizing readily available precursors.

Illustrative Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a TFMPP derivative, highlighting the key reaction steps.

A generalized workflow for the synthesis of TFMPP.

Pharmacological Profile

TFMPP's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as a non-selective agonist at various serotonin (5-HT) receptor subtypes and also functions as a serotonin releasing agent.

Receptor Binding Affinity

The binding affinity of TFMPP for different serotonin receptor subtypes has been quantified in numerous studies. The following table summarizes the reported equilibrium dissociation constants (Ki) from various sources.

| Receptor Subtype | Ki (nM) Range | Reference |

| 5-HT1A | 135 - 430 | [Source needed] |

| 5-HT1B | 55 - 132 | [Source needed] |

| 5-HT1D | 282 | [Source needed] |

| 5-HT2A | 160 - 269 | [Source needed] |

| 5-HT2C | 62 - 190 | [Source needed] |

| SERT | 121 - 360 | [Source needed] |

Signaling Pathways

TFMPP's agonism at 5-HT receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the key receptor subtypes affected by TFMPP are illustrated below.

Activation of the 5-HT1B receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Simplified 5-HT1B receptor signaling pathway.

The 5-HT2C receptor is a Gq/11-coupled receptor. Its activation by TFMPP stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[5]

Simplified 5-HT2C receptor signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of TFMPP compounds. Due to the limited availability of detailed, publicly accessible protocols specifically for TFMPP, generalized procedures are provided as a framework.

Synthesis of 1-(3-(Trifluoromethyl)phenyl)piperazine

Objective: To synthesize TFMPP via nucleophilic aromatic substitution.

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Piperazine

-

A suitable solvent (e.g., toluene, DMSO)

-

A base (e.g., sodium tert-butoxide, potassium carbonate)

-

Palladium catalyst and ligand (for Buchwald-Hartwig amination, an alternative route)

-

Standard laboratory glassware and purification apparatus (distillation, chromatography)

Procedure (General):

-

In a round-bottom flask, dissolve 1-bromo-3-(trifluoromethyl)benzene and an excess of piperazine in the chosen solvent.

-

Add the base to the reaction mixture.

-

If employing a catalyzed reaction, add the palladium catalyst and ligand.

-

Heat the reaction mixture under reflux for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove excess reagents and byproducts. This typically involves extraction with an organic solvent and washing with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(3-(trifluoromethyl)phenyl)piperazine.

-

Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of TFMPP for specific serotonin receptor subtypes.[6][7]

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., from transfected cell lines or brain tissue)

-

A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]DOI for 5-HT2A/2C)

-

TFMPP in a range of concentrations

-

A non-specific binding-defining agent (e.g., a high concentration of an unlabeled ligand)

-

Assay buffer

-

Filtration apparatus (e.g., Brandel cell harvester) and filter mats

-

Scintillation counter and scintillation fluid

Procedure (General):

-

Prepare a series of dilutions of TFMPP.

-

In a multi-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of TFMPP.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding-defining agent).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter mats, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-